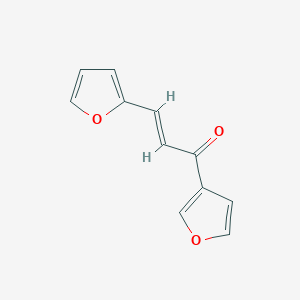

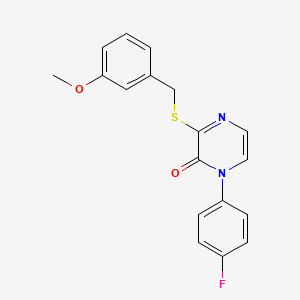

![molecular formula C28H23N3O2S B2796140 N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922827-75-6](/img/structure/B2796140.png)

N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been synthesized and studied for its potential applications . It is a derivative of benzothiazole, which is a heterocyclic compound known for its wide range of pharmacological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as 1H-NMR and 13C-NMR. For instance, the 1H-NMR (DMSO-d6) of a similar compound yielded the following peaks: δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH2) .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied, depending on the conditions and the reactants used. For instance, a suitable aryl benzaldehyde and 6 nitrobenzo[d]thiazol-2-amine were condensed in ethanol with a catalytic quantity of glacial acetic acid to create a related compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point of a similar compound was found to be between 236-238 °C .Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

N-substituted benzamides, which share a structural resemblance with N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, particularly analogues like aminothiazole-based ones, exhibit competitive inhibition with ATP, thus impacting angiogenesis and tumor growth. They've demonstrated efficacy in vivo, particularly in human lung and colon carcinoma xenograft models, underscoring their potential in cancer therapeutics (Borzilleri et al., 2006).

Fluorescence Quenching and Anticancer Activity

N-substituted benzamides have been used to synthesize Co(II) complexes which were studied for their fluorescence quenching properties with alizarin dye. These complexes, including variants of thiazol-2-yl benzamides, demonstrated significant cytotoxicity against human breast cancer cell lines, indicating their potential application in cancer treatment (Vellaiswamy & Ramaswamy, 2017).

Anticancer and Antituberculosis Applications

Benzamides with pyrazole or indazole nucleus, sharing structural features with N-substituted benzamides, have been synthesized and evaluated for their anticancer properties. Some compounds demonstrated significant antiproliferative activity against human lung carcinoma cells, triggering apoptotic pathways and suggesting therapeutic potential in cancer treatment (Raffa et al., 2019).

Similarly, thiazole-aminopiperidine hybrid analogues have been designed as inhibitors for Mycobacterium tuberculosis DNA gyrase, displaying promising activity against tuberculosis while maintaining low cytotoxicity (Jeankumar et al., 2013).

Antimicrobial Activity

Compounds similar to this compound have been synthesized and studied for their antibacterial and antifungal activities. These include derivatives of N-(4-phenylthiazol-2-yl)benzamide which exhibited activity against both gram-positive and gram-negative bacteria and various fungi, highlighting their potential in antimicrobial therapy (Patel et al., 2015).

Future Directions

properties

IUPAC Name |

N-(6-ethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O2S/c1-2-20-14-15-24-26(17-20)34-28(30-24)31(19-21-9-8-16-29-18-21)27(32)23-12-6-7-13-25(23)33-22-10-4-3-5-11-22/h3-18H,2,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQXUFAEVVHFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

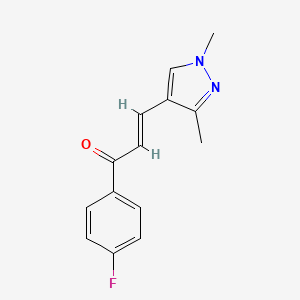

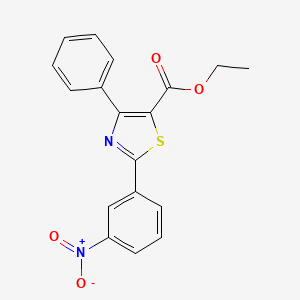

![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2796061.png)

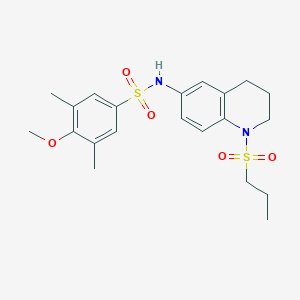

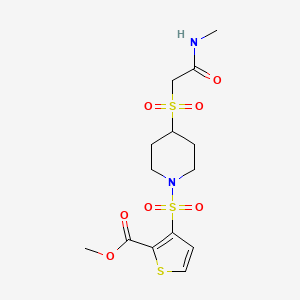

![7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2796064.png)

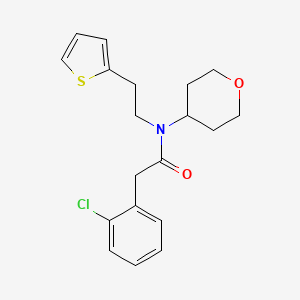

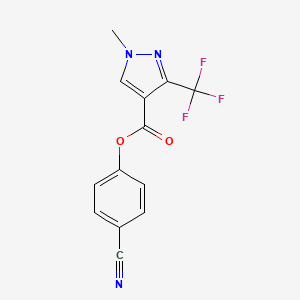

![Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2796066.png)

![3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796068.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2796074.png)

![1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine](/img/structure/B2796080.png)